

# Navigating Cephalosporin Cross-Resistance: A Comparative Analysis of Ceftolozane Sulfate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ceftolozane Sulfate

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The emergence of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health. **Ceftolozane sulfate**, administered in combination with the  $\beta$ -lactamase inhibitor tazobactam, represents a critical tool in the armamentarium against these challenging pathogens, particularly *Pseudomonas aeruginosa* and Enterobacterales. Understanding the nuances of cross-resistance between ceftolozane and other cephalosporins is paramount for optimizing its clinical use and guiding future drug development. This guide provides a comparative analysis of ceftolozane's performance against other cephalosporins, supported by experimental data and detailed methodologies.

## Comparative In Vitro Activity

Ceftolozane/tazobactam often demonstrates superior in vitro activity compared to other cephalosporins, especially against MDR *P. aeruginosa*. Its unique structure, featuring a modified side chain at the 3-position of the cephem nucleus, enhances its stability against the chromosomally encoded AmpC  $\beta$ -lactamase, a common resistance mechanism in *P. aeruginosa*.<sup>[1]</sup>

## Table 1: Comparative Activity of Ceftolozane/Tazobactam and Other $\beta$ -Lactams against *P. aeruginosa*

| Antibiotic              | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) | Susceptibility (%) |
|-------------------------|---------------------------|---------------------------|--------------------|
| Ceftolozane/tazobactam  | 1                         | 16                        | 84.9               |
| Cefepime                | -                         | -                         | >60                |
| Ceftazidime             | -                         | -                         | -                  |
| Piperacillin/tazobactam | -                         | -                         | -                  |
| Meropenem               | -                         | -                         | -                  |
| Colistin                | ≤1                        | ≤1                        | 99.2               |

Data compiled from a study on 132 clinical isolates of *P. aeruginosa* from Brazil.[2]

## Table 2: Activity of Ceftolozane/Tazobactam against Enterobacterales

| Organism                                      | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) | Susceptibility (%) |
|---|---------------------------|---------------------------|--------------------|
| <i>Escherichia coli</i> (ESBL-producing)      | 0.5                       | 2                         | 85 - 91.3          |
| <i>Klebsiella pneumoniae</i> (ESBL-producing) | -                         | -                         | 57.5 - 65.6        |

Data compiled from multiple studies on extended-spectrum  $\beta$ -lactamase (ESBL)-producing Enterobacterales.[3][4]

Studies have shown that ceftolozane/tazobactam retains activity against many isolates resistant to other cephalosporins like ceftazidime and cefepime, particularly when resistance is driven by AmpC hyperproduction or certain efflux pump activity.[1][5] However, cross-resistance can and does occur, primarily mediated by specific  $\beta$ -lactamases.

## Mechanisms of Cross-Resistance

The primary drivers of cross-resistance between ceftolozane and other cephalosporins are various  $\beta$ -lactamase enzymes. While tazobactam protects ceftolozane from many common  $\beta$ -lactamases, certain enzymes can still confer resistance.

- **Extended-Spectrum  $\beta$ -Lactamases (ESBLs):** While ceftolozane/tazobactam is generally active against ESBL-producing Enterobacterales, some specific ESBLs, such as those of the PER, GES, and BEL types, can hydrolyze ceftolozane, leading to resistance.<sup>[1][6]</sup> For instance, PER-1 has been associated with resistance to both ceftolozane/tazobactam and ceftazidime/avibactam.<sup>[6]</sup>
- **Carbapenemases:** The presence of carbapenemases, such as KPC, VIM, IMP, and NDM-like enzymes, almost universally confers resistance to ceftolozane/tazobactam.<sup>[1][3]</sup> Tazobactam does not inhibit these potent  $\beta$ -lactamases.<sup>[1]</sup> In a study of carbapenemase-producing isolates, 99.0% were resistant to ceftolozane/tazobactam.<sup>[3]</sup>
- **Modifications of AmpC  $\beta$ -Lactamase:** Although ceftolozane is stable against wild-type AmpC, specific amino acid substitutions in the  $\Omega$ -loop of the AmpC enzyme in *P. aeruginosa* can lead to increased hydrolysis of ceftolozane and high-level resistance.<sup>[7][8]</sup> These modified AmpC variants can also confer resistance to ceftazidime/avibactam.<sup>[8]</sup>
- **OXA  $\beta$ -Lactamases:** Certain OXA-type  $\beta$ -lactamases, particularly some extended-spectrum variants like OXA-14, can lead to ceftolozane/tazobactam resistance.<sup>[8]</sup>

It is noteworthy that cross-resistance is not always absolute. In a study of *P. aeruginosa* isolates from the United States, a significant proportion of isolates non-susceptible to ceftolozane/tazobactam were susceptible to imipenem/relebactam, and vice-versa, suggesting different resistance mechanisms at play.<sup>[9]</sup> Among ceftolozane/tazobactam-non-susceptible isolates, 61.4% remained susceptible to imipenem/relebactam.<sup>[9]</sup> Similarly, among ceftazidime/avibactam resistant isolates, ceftolozane/tazobactam retained susceptibility in about 28.9% of cases.<sup>[10]</sup>

## Experimental Protocols

The following are detailed methodologies for key experiments cited in cross-resistance studies.

## Antimicrobial Susceptibility Testing (AST)

## 1. Broth Microdilution:

- Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a bacterium.
- Procedure:
  - Prepare a standardized bacterial inoculum (typically 0.5 McFarland standard) from a fresh culture.
  - Dilute the inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL.
  - Prepare a series of two-fold serial dilutions of the antimicrobial agents in CAMHB in a 96-well microtiter plate.
  - Inoculate each well with the bacterial suspension.
  - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  - Incubate the plates at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
  - The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
- Interpretation: MIC values are interpreted as susceptible, intermediate, or resistant based on clinical breakpoints established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

## 2. Etest:

- Objective: To determine the MIC of an antimicrobial agent using a predefined gradient of the agent on a plastic strip.
- Procedure:

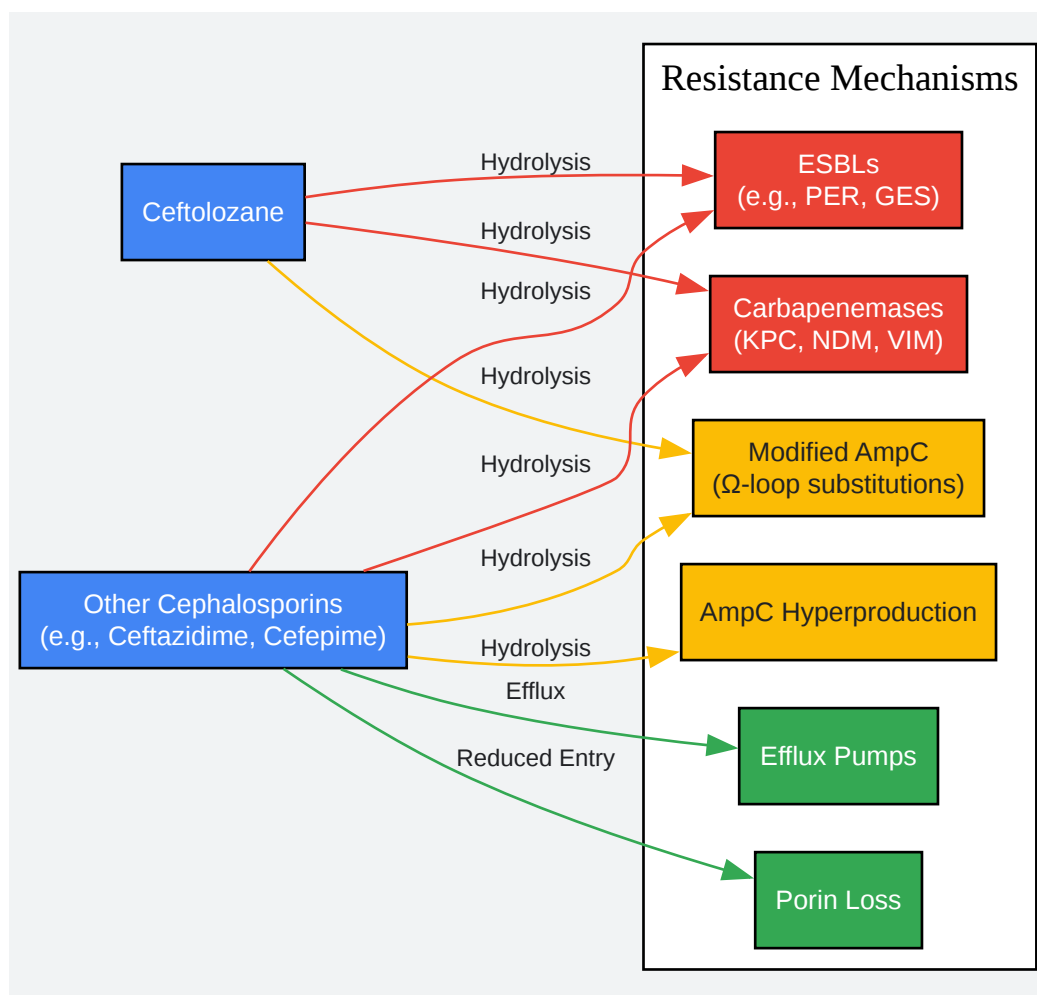
- Prepare a standardized bacterial inoculum (0.5 McFarland) and swab it evenly across the surface of a Mueller-Hinton agar plate.
- Allow the agar surface to dry for 3-5 minutes.
- Aseptically apply the Etest strip to the agar surface.
- Incubate the plate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours.
- An elliptical zone of inhibition will form around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

## Molecular Characterization of Resistance Mechanisms

- Objective: To identify the genetic determinants of resistance.
- Procedure:
  - DNA Extraction: Isolate genomic DNA from the bacterial isolates.
  - PCR Amplification: Use specific primers to amplify genes known to be associated with resistance, such as genes encoding for ESBLs (blaCTX-M, blaSHV, blaTEM), carbapenemases (blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48-like), and AmpC.
  - DNA Sequencing: Sequence the PCR products to identify the specific resistance gene and any mutations that may alter the enzyme's activity.
  - Whole-Genome Sequencing (WGS): For a comprehensive analysis, WGS can be performed to identify all known resistance genes, as well as novel mutations in chromosomal genes (e.g., ampC, ampR, dacB) that may contribute to resistance.[\[11\]](#)

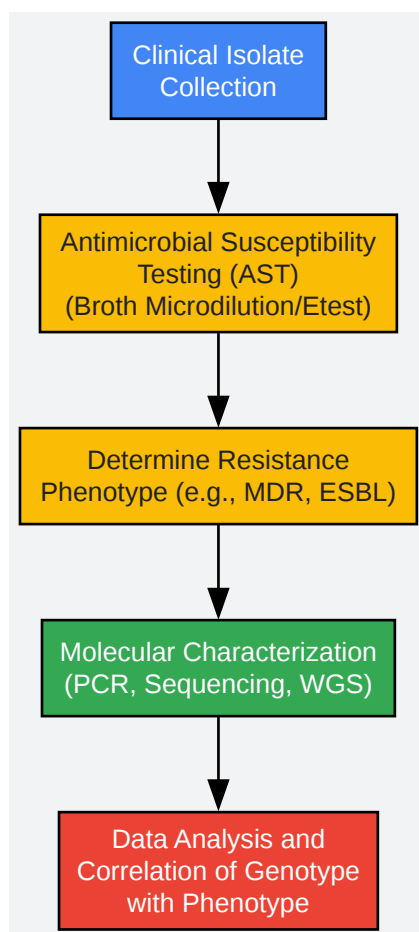
## Visualizing Resistance Pathways and Experimental Workflows

To better understand the complex interplay of resistance mechanisms and the process of studying them, the following diagrams are provided.



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Caption: Mechanisms of resistance to ceftolozane and other cephalosporins.



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Caption: Experimental workflow for a cross-resistance study.

In conclusion, ceftolozane/tazobactam is a potent agent against many Gram-negative pathogens, including those resistant to other cephalosporins. However, the landscape of resistance is dynamic, with specific  $\beta$ -lactamases being the primary drivers of cross-resistance. Continuous surveillance and a thorough understanding of the underlying resistance mechanisms are essential for preserving the efficacy of this important therapeutic agent.

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- To cite this document: BenchChem. [Navigating Cephalosporin Cross-Resistance: A Comparative Analysis of Ceftolozane Sulfate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606592#cross-resistance-studies-between-ceftolozane-sulfate-and-other-cephalosporins]

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